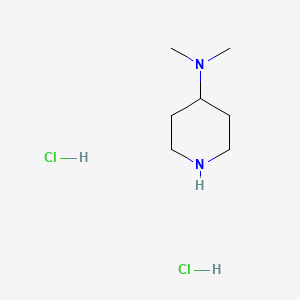

4-(Dimethylamino)piperidine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJNSBCFLUPJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4876-59-9 | |

| Record name | 4-(dimethylammonio)piperidinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)piperidine dihydrochloride is a piperidine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a tertiary amine on the piperidine ring, makes it a valuable intermediate in the development of novel compounds with potential therapeutic applications. The dihydrochloride salt form offers advantages in terms of stability and handling compared to its free base counterpart, N,N-dimethylpiperidin-4-amine.

This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and outlines a key synthetic protocol.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its corresponding free base are presented below. It is important to distinguish between the two forms, as their properties differ significantly.

Table 1: Physicochemical Properties of this compound and N,N-Dimethylpiperidin-4-amine

| Property | This compound | N,N-Dimethylpiperidin-4-amine (Free Base) |

| Molecular Formula | C₇H₁₈Cl₂N₂[1] | C₇H₁₆N₂[2] |

| Molecular Weight | 201.14 g/mol [1] | 128.22 g/mol [2] |

| CAS Number | 4876-59-9[1] | 50533-97-6[2] |

| Appearance | Solid | Liquid[2] |

| pKa (Predicted) | Not available | 10.10 ± 0.10[2] |

| Boiling Point | Not applicable | 187 °C[2] |

| Solubility | Data not readily available | Data not readily available |

Note: Specific quantitative data for the solubility and experimental pKa of this compound are not widely reported in publicly available literature. Researchers are advised to determine these parameters experimentally based on their specific application requirements.

Synthesis

The dihydrochloride salt is typically prepared from its free base, N,N-dimethylpiperidin-4-amine. A common synthetic route to the free base is through the reductive amination of a protected piperidone derivative.

Synthesis of N,N-Dimethylpiperidin-4-amine (Free Base)

A widely used method for the synthesis of N,N-dimethylpiperidin-4-amine involves the reductive amination of 1-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine, followed by the removal of the Boc protecting group.[2][3]

Experimental Protocol:

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (e.g., 800 mg, 9.8 mmol) and sodium cyanoborohydride (e.g., 270 mg, 4.3 mmol) at room temperature.[2][3]

-

Stir the reaction mixture at room temperature for an extended period (e.g., 4 days).[2][3]

-

Add concentrated HCl (e.g., 10 mL) and concentrate the reaction mixture in vacuo to remove the methanol.[2][3]

-

Dissolve the resulting residue in H₂O (e.g., 30 mL).

-

Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.[2][3]

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).[2][3]

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.[2][3]

-

Concentrate the organic solution in vacuo to yield N,N-Dimethylpiperidin-4-amine.[2][3]

Preparation of this compound

The dihydrochloride salt can be readily prepared by treating a solution of the free base, N,N-dimethylpiperidin-4-amine, in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration and dried.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] 4-(Dimethylamino)piperidine and its derivatives serve as key building blocks in the synthesis of a wide range of biologically active molecules.[5]

The dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its basicity, polarity, and ability to form hydrogen bonds. This moiety is present in various FDA-approved drugs, highlighting its importance in drug design.[6]

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motifs are found in compounds targeting various biological systems. For instance, derivatives of 4-aminopiperidine have been investigated as antifungal agents that target ergosterol biosynthesis.[7]

Catalytic Activity

Piperidine and its derivatives are well-known as effective base catalysts in a variety of organic transformations, including Knoevenagel condensations and Michael additions. The catalytic activity stems from the basicity of the nitrogen atom. While this compound itself is a salt, it can be used in reactions where the active catalytic species, the free base, is generated in situ by the addition of a stoichiometric amount of a stronger base. Alternatively, related compounds like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been shown to be effective and recyclable catalysts for acylations.[8]

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug development and organic synthesis. Its stable salt form and the reactivity of its corresponding free base make it a versatile building block and potential catalyst. While comprehensive public data on some of its specific physicochemical properties are limited, this guide provides a foundational understanding of its characteristics and synthesis. Further experimental investigation is encouraged to fully elucidate its properties and expand its applications.

References

- 1. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Dimethylamino)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)piperidine dihydrochloride is a piperidine derivative with potential neuromodulatory activities. Emerging evidence suggests its primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and glutamatergic neurotransmission. Specifically, it is proposed to act at the polyamine modulatory site on the NMDA receptor complex. This technical guide synthesizes the available information on its mechanism of action, presents contextual quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Primary Mechanism of Action: Modulation of the NMDA Receptor

The principal hypothesized mechanism of action for this compound is its interaction with the polyamine modulatory site on the NMDA receptor. Polyamines are endogenous molecules that can either enhance or inhibit NMDA receptor function, making this site a key target for therapeutic intervention. It is suggested that 4-(Dimethylamino)piperidine possesses molecular features that allow it to act as a modulator at this site, which may be beneficial in conditions associated with NMDA receptor dysregulation, such as alcohol dependence[1][2].

Signaling Pathway

The proposed signaling pathway involves the binding of 4-(Dimethylamino)piperidine to the polyamine site on the NMDA receptor, which in turn influences the receptor's response to its primary agonists, glutamate and glycine. This modulation can affect the influx of calcium ions (Ca2+) through the receptor's channel, thereby influencing downstream signaling cascades involved in synaptic plasticity, learning, and memory.

Figure 1: Proposed modulation of the NMDA receptor by 4-(Dimethylamino)piperidine.

Quantitative Data (Contextual)

| Compound Class | Target | Assay Type | Value | Reference |

| Piperidine Derivative | NMDA Receptor | [3H]CGS 19755 Binding | IC50 = 67 ± 6 nM | [3] |

| Piperidine Derivative | NMDA Receptor | Cortical Slice Preparation | IC50 = 1.9 ± 0.24 µM | [3] |

| Spermidine/Spermine Derivatives | NMDA Receptor | [3H]MK-801 Binding | IC50 = 3.9 - 4.7 µM | [4] |

| Piperidine Derivative | Sigma-1 Receptor | --INVALID-LINK--pentazocine Binding | Ki = 3.2 - 434 nM | [5] |

| Piperidine Derivative | N-type Calcium Channel | IMR32 Assay | IC50 = 0.7 µM |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound.

NMDA Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the NMDA receptor, potentially at the polyamine modulatory site.

Objective: To quantify the binding affinity (Ki) of the test compound for the NMDA receptor.

Materials:

-

Rat cortical membranes

-

[3H]MK-801 (radioligand for the ion channel) or a polyamine site-specific radioligand

-

Test compound: this compound

-

Spermidine (for competition assays at the polyamine site)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, add rat cortical membranes, [3H]MK-801, and either buffer, a known ligand (for non-specific binding), or the test compound.

-

To specifically assess interaction at the polyamine site, conduct the assay in the presence and absence of a fixed concentration of spermidine.

-

Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC50 value, which can then be used to calculate the Ki value.

Figure 2: Workflow for an NMDA receptor binding assay.

Calcium Influx Assay

This functional assay measures the effect of this compound on NMDA receptor activity by quantifying changes in intracellular calcium levels.

Objective: To determine if the test compound potentiates or inhibits NMDA receptor-mediated calcium influx.

Materials:

-

HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+)

-

Glutamate and Glycine (agonists)

-

Test compound: this compound

-

Fluorescence plate reader

Procedure:

-

Plate the NMDA receptor-expressing cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a sub-maximal concentration of glutamate and glycine.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Analyze the data to determine the effect of the test compound on the calcium response.

Figure 3: Workflow for a calcium influx assay.

Potential Secondary Mechanisms of Action

The broader literature on piperidine derivatives suggests that this compound could potentially interact with other targets, although these are considered secondary to its proposed action on NMDA receptors.

-

N-type Calcium Channels: Some 4-aminopiperidine derivatives have been identified as N-type calcium channel blockers, which are involved in pain signaling.

-

CCR5: Certain piperazino-piperidine compounds are CCR5 antagonists, a mechanism relevant to HIV-1 entry inhibition.

-

5-HT2A Receptors: Derivatives of 4-aminopiperidine have shown inverse agonist activity at 5-HT2A receptors, a target for antipsychotic drugs.

-

Sigma Receptors: Piperidine derivatives have also been found to have an affinity for sigma receptors, which are implicated in various neurological functions.

Further experimental investigation using specific binding and functional assays for these targets would be necessary to confirm or exclude these potential secondary mechanisms of action for this compound.

Conclusion

The primary mechanism of action of this compound is likely the modulation of NMDA receptors via the polyamine binding site. This activity presents a promising avenue for the development of therapeutics for neurological and psychiatric disorders characterized by dysregulated glutamatergic signaling. While direct quantitative data for this specific compound is limited, the methodologies and contextual data presented in this guide provide a solid framework for its further investigation and characterization. A thorough understanding of its pharmacological profile, including potential off-target effects, will be crucial for its successful development as a therapeutic agent.

References

- 1. Polyamine Modulation of NMDARs as a Mechanism to Reduce Effects of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 3. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyamines and the NMDA receptor: modifying intrinsic activities with aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride: Structure, Properties, and Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Dimethylamino)piperidine Dihydrochloride, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, reactivity, and applications, with a focus on its role in drug development.

Chemical Structure and Identification

4-(Dimethylamino)piperidine is a saturated heterocyclic amine featuring a piperidine ring substituted at the 4-position with a dimethylamino group. The dihydrochloride salt form indicates that both the secondary amine within the piperidine ring and the tertiary dimethylamino group are protonated and associated with chloride counter-ions. This salt form often enhances the compound's stability and solubility in aqueous media.

Image 1: Chemical structures of 4-(Dimethylamino)piperidine free base and its dihydrochloride salt.

Quantitative and identifying data for the compound are summarized below.

| Identifier | 4-(Dimethylamino)piperidine (Free Base) | This compound |

| IUPAC Name | N,N-Dimethylpiperidin-4-amine | N,N-Dimethylpiperidin-4-aminium dichloride |

| CAS Number | 50533-97-6[1][2][3][4] | 4876-59-9 |

| Molecular Formula | C₇H₁₆N₂[1][2][3][4] | C₇H₁₈Cl₂N₂ |

| Molecular Weight | 128.22 g/mol [1][2][3][4] | 201.14 g/mol |

| Canonical SMILES | CN(C)C1CCNCC1[1] | C--INVALID-LINK--C1CC[NH2+]CC1.[Cl-].[Cl-] |

| InChI Key | YFJAIURZMRJPDB-UHFFFAOYSA-N[1] | Not readily available |

Physicochemical Properties

The physicochemical properties of the free base, N,N-Dimethylpiperidin-4-amine, are crucial for determining appropriate reaction conditions and purification methods.

| Property | Value | Reference |

| Appearance | Solid or clear, colorless liquid | [4][5] |

| Boiling Point | 187 °C | [4] |

| Density | 1.09 g/mL | [4] |

| pKa | 10.10 ± 0.10 (Predicted) | [4] |

| Refractive Index | 1.4760 | [4] |

| Storage Temperature | 2–8 °C under inert gas | [4] |

Reactivity and Synthetic Applications

The reactivity of 4-(Dimethylamino)piperidine is dominated by its two nitrogen centers: the secondary amine within the piperidine ring and the exocyclic tertiary amine.

-

Basicity : Both nitrogens are basic, with the secondary amine typically being slightly more basic than the tertiary amine. The dihydrochloride salt is the result of both amines being protonated. In reactions, a stoichiometric amount of an external base is required to deprotonate the salt and generate the reactive free base.

-

Nucleophilicity : The secondary amine is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and reductive amination. This allows for the straightforward introduction of various substituents onto the piperidine ring, making it a versatile scaffold in library synthesis. The tertiary amine is generally non-nucleophilic due to steric hindrance.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7][8] 4-(Dimethylamino)piperidine serves as a valuable building block for creating more complex molecules with desired three-dimensional shapes that can lead to specific interactions with biological targets.[6][9]

Experimental Protocols

A common and efficient method for synthesizing the free base, N,N-Dimethylpiperidin-4-amine, is the reductive amination of a protected piperidone.[4][10]

Protocol 1: Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination [4]

This protocol details the synthesis from 1-(tert-Butoxycarbonyl)-4-piperidone and dimethylamine hydrochloride, followed by deprotection.

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Procedure:

-

Reaction Setup : To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in methanol, add dimethylamine hydrochloride (~2.0 eq) and sodium cyanoborohydride (~0.9 eq) at room temperature.

-

Reductive Amination : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may require several days for completion.

-

Deprotection : Upon completion, add concentrated HCl and stir. This step cleaves the Boc protecting group.

-

Work-up : Reduce the volume of the reaction mixture in vacuo. Dissolve the resulting residue in H₂O.

-

Basification & Extraction : Adjust the pH of the aqueous solution to >10 using a 2M NaOH solution. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, N,N-Dimethylpiperidin-4-amine.

Role in Drug Discovery: A Case Study of N-Type Calcium Channel Blockers

The 4-(dimethylamino)piperidine scaffold is a component of potent analgesic agents. Specifically, derivatives have been synthesized and identified as high-affinity blockers of N-type (Caᵥ2.2) voltage-gated calcium channels.[11] These channels are critical for neurotransmission in pain pathways. By blocking these channels on presynaptic neurons, the influx of calcium is inhibited, which in turn prevents the release of neurotransmitters (like glutamate and substance P) that signal pain. This mechanism makes N-type calcium channel blockers a promising target for the development of new non-opioid analgesics.[12][13][14][15]

Safety and Handling

The free base, 4-(Dimethylamino)piperidine, is classified as a hazardous chemical.[16]

-

Hazards : Causes severe skin burns and eye damage.[16] May also cause respiratory irritation.[16] It is harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area or with appropriate respiratory protection.

-

Handling : Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust or vapors. Keep away from incompatible materials such as strong oxidizing agents.[16]

-

Storage : Store in a dry, cool, and well-ventilated place.[16] Keep containers tightly closed.

Users must consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound and its free base are versatile and valuable building blocks for chemical synthesis. The presence of two distinct, reactive amine functionalities allows for a wide range of chemical modifications. Its utility is particularly pronounced in the field of drug discovery, where the piperidine scaffold is a cornerstone for developing therapeutics that target the central nervous system, including novel analgesics. Proper handling and adherence to safety protocols are essential when working with this reactive and hazardous compound.

References

- 1. 4-(Dimethylamino)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 2. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 5. indiamart.com [indiamart.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.de [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scaffold-based design and synthesis of potent N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

Physicochemical properties of 4-(Dimethylamino)piperidine dihydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)piperidine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on the compound's chemical identity and physical characteristics. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside graphical representations of workflows and chemical relationships to aid in comprehension and practical application.

Chemical Identity and Structure

This compound is the salt form of the organic base 4-(Dimethylamino)piperidine. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for research and pharmaceutical applications. The basic nitrogen atoms of the piperidine ring and the dimethylamino group are protonated in the presence of hydrochloric acid to form the salt.

The relationship between the free base and its dihydrochloride salt is a simple acid-base reaction, which can be visualized as follows:

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The tables below summarize the available information for the dihydrochloride salt and its corresponding free base, 4-(Dimethylamino)piperidine, for reference.

Table 1: Chemical Identifiers

| Identifier | This compound | 4-(Dimethylamino)piperidine (Free Base) |

| CAS Number | 4876-59-9[1][2] | 50533-97-6[3][4] |

| Molecular Formula | C₇H₁₈Cl₂N₂[5] | C₇H₁₆N₂[3][4] |

| Molecular Weight | 201.14 g/mol | 128.22 g/mol [3][4] |

| Canonical SMILES | CN(C)C1CCNCC1.Cl.Cl | CN(C)C1CCNCC1[3] |

| InChI Key | YFJAIURZMRJPDB-UHFFFAOYSA-N | YFJAIURZMRJPDB-UHFFFAOYSA-N[3] |

Table 2: Experimental and Predicted Physical Properties

| Property | This compound | 4-(Dimethylamino)piperidine (Free Base) |

| Physical Form | Solid | Solid[3][6][7] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 187 °C[8] |

| pKa (Predicted) | Data not available | 10.10 ± 0.10[8] |

| Solubility | Expected to be soluble in water | Data not available |

Experimental Protocols

This section details standardized methodologies for determining the principal physicochemical properties of amine dihydrochloride salts like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[9] For a pure crystalline solid, it is a sharp, well-defined temperature, whereas impurities typically cause the melting point to depress and broaden.[10]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer, mortar and pestle.[9][10]

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[9] Crush the crystalline solid into a fine powder using a mortar and pestle to ensure uniform heat distribution.[9][11]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10][12]

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.[10]

-

Allow the apparatus to cool.

-

Perform a second, more precise measurement. Start heating rapidly to about 15-20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/min.[10]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which is the salt of a di-basic amine, two pKa values corresponding to the two protonated amine groups would be expected.

Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[13][14]

Apparatus: pH meter with a combination electrode, burette, stirrer, beaker, standardized 0.1 M NaOH solution.

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. An ionic strength adjuster (e.g., 0.1 M KCl) can be added to maintain a constant ionic environment.[13]

-

Titration:

-

Calibrate the pH meter using standard buffers.

-

Immerse the pH electrode and a stirrer in the sample solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from the burette.[13]

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence points from the inflection points of the curve (or by using the first or second derivative of the curve).

-

The pH at the half-equivalence point(s) corresponds to the pKa value(s) of the compound.[14]

-

Equilibrium Solubility Determination

Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pH when the system is at equilibrium.[15] This is a critical parameter for drug development.[16]

Principle: An excess amount of the solid compound is agitated in a specific buffer solution for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[15]

Apparatus: Temperature-controlled shaker/incubator, vials, filtration device (e.g., syringe filters or 96-well filter plates), analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).[15][17]

Procedure:

-

Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[18]

-

Incubation: Add an excess amount of the solid this compound to vials containing the prepared buffers. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[15]

-

Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.[15][18]

-

Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.[15]

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15][17] The measured concentration is the equilibrium solubility at that specific pH and temperature.

Biological Context

While specific signaling pathways for this compound are not detailed in the provided literature, its free base has been noted for having molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors.[8] It has been investigated as a potential mechanism for mitigating the effects of alcohol dependence.[8] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Polyamines are known endogenous modulators of these receptors, and compounds with similar structural features can interact with these binding sites.

References

- 1. 4-(DIMETHYLAMINO)-PIPERIDINE DIHYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(DIMETHYLAMINO)-PIPERIDINE DIHYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H18Cl2N2 | CID 22591440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indiamart.com [indiamart.com]

- 7. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. thinksrs.com [thinksrs.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. researchgate.net [researchgate.net]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. who.int [who.int]

Technical Guide: Solubility of 4-(Dimethylamino)piperidine Dihydrochloride in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(dimethylamino)piperidine dihydrochloride in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive framework for its experimental determination. It outlines detailed methodologies for researchers to ascertain the solubility profile of this compound in various organic solvents. This guide includes a general experimental workflow, protocols for solubility determination, and methods for the analysis of the resulting solutions and solid-state forms.

Introduction

This compound is a diamine salt with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in organic solvents is crucial for process development, formulation design, and reaction optimization. The solubility of an active pharmaceutical ingredient (API) or intermediate can significantly impact its bioavailability, purification, and the choice of reaction media.

As a dihydrochloride salt, this compound is expected to exhibit higher solubility in polar protic solvents, which can solvate both the cation and the chloride anions effectively through hydrogen bonding and ion-dipole interactions. Its solubility in polar aprotic solvents may be more limited as these solvents can typically only solvate the cation well. In non-polar organic solvents, the solubility is expected to be very low due to the high polarity and ionic nature of the salt.

A thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, this guide provides the necessary experimental protocols to enable researchers to determine this data empirically.

Predicted Solubility Profile (Qualitative)

While quantitative data is unavailable, a qualitative prediction of solubility based on the principles of "like dissolves like" and the nature of the solute and solvents can be made.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High to Moderate | Solvents like methanol, ethanol, and water can form hydrogen bonds with the chloride anions and interact with the protonated amine centers through ion-dipole interactions, leading to effective solvation. |

| Polar Aprotic | Moderate to Low | Solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can solvate the cation but are less effective at solvating the chloride anions, potentially limiting overall solubility.[1][2][3] |

| Non-Polar | Very Low | Solvents like hexanes, toluene, and diethyl ether lack the polarity to effectively solvate the ionic this compound, resulting in poor solubility. |

Experimental Determination of Solubility

The following sections outline a comprehensive approach to experimentally determine the solubility of this compound.

General Experimental Workflow

The process of determining the solubility of a compound in a given solvent involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical workflow.

References

An In-depth Technical Guide to the pKa and Basicity of 4-(Dimethylamino)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of 4-(Dimethylamino)piperidine dihydrochloride, a key building block in medicinal chemistry and drug development. Understanding the pKa values and basicity of this diamine is crucial for predicting its physiological behavior, optimizing reaction conditions, and designing novel therapeutic agents.

Introduction to Basicity and pKa

The basicity of a molecule is its ability to accept a proton (H⁺). In the context of organic amines, this property is quantified by the pKa value of its conjugate acid. A higher pKa value corresponds to a stronger base, indicating a greater affinity for protons. For a diamine such as 4-(Dimethylamino)piperidine, there are two basic centers: the secondary amine within the piperidine ring and the tertiary dimethylamino group. Consequently, the dihydrochloride salt possesses two corresponding pKa values, reflecting the stepwise deprotonation of the dicationic form.

pKa Values of 4-(Dimethylamino)piperidine

This compound has two basic nitrogen atoms that can be protonated. Therefore, it is characterized by two distinct pKa values. The first protonation occurs at the more basic site, followed by the second protonation at the less basic site.

Table 1: Predicted pKa Value for 4-(Dimethylamino)piperidine

| Basic Center | Predicted pKa | Data Source |

| Piperidine Nitrogen | 10.10 ± 0.10 | Predicted[1] |

| Dimethylamino Nitrogen | Not explicitly reported | - |

It is important to note that the reported value is a computational prediction and should be confirmed by experimental determination for critical applications. Generally, the piperidine nitrogen is expected to be more basic than the exocyclic tertiary amine.

Factors Influencing Basicity

The relative basicity of the two nitrogen centers in 4-(Dimethylamino)piperidine is governed by several factors:

-

Hybridization: Both nitrogen atoms are sp³ hybridized, which generally leads to higher basicity compared to sp² hybridized nitrogens found in aromatic systems.

-

Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity. The piperidine ring and the two methyl groups contribute to the overall basicity.

-

Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom for protonation can be influenced by the surrounding groups.

In diamines, the protonation of one nitrogen atom can influence the basicity of the second through electrostatic repulsion. This typically results in the second pKa value being significantly lower than the first.

Experimental Determination of pKa

Potentiometric titration is a widely used and accurate method for determining the pKa values of amines.[2][3] The following is a generalized protocol for the determination of the pKa values of this compound.

Experimental Protocol: Potentiometric Titration

Objective: To determine the two pKa values of this compound in an aqueous solution.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Initial Acidification: If starting from the free base, or to ensure full protonation, the solution is first acidified by adding a known excess of standardized 0.1 M HCl to bring the initial pH to around 2.

-

Titration: Titrate the acidified solution with a standardized 0.1 M NaOH solution at a constant temperature (e.g., 25 °C). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

-

Data Acquisition: Record the pH of the solution as a function of the volume of NaOH added. Continue the titration until the pH reaches approximately 12 to ensure both equivalence points are passed.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The two equivalence points can be identified from the points of inflection in the titration curve, often determined by plotting the first or second derivative of the curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at the midpoint between the start of the titration and the first equivalence point, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.

-

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for the experimental determination of pKa values using potentiometric titration.

Basicity and Protonation Equilibria

The two pKa values of this compound describe the equilibria between its different protonated forms. The higher pKa value (pKa₁) corresponds to the deprotonation of the more basic site (dication to monocation), while the lower pKa value (pKa₂) corresponds to the deprotonation of the less basic site (monocation to the neutral free base).

Protonation Equilibria of 4-(Dimethylamino)piperidine

Caption: Stepwise deprotonation of this compound.

Conclusion

The pKa values of this compound are fundamental parameters that dictate its behavior in various chemical and biological systems. While a predicted pKa of 10.10 is available for the more basic nitrogen, experimental determination via potentiometric titration is recommended for obtaining precise values for both basic centers. A thorough understanding of its acid-base chemistry is essential for its effective application in research and development.

References

Spectroscopic Analysis of 4-(Dimethylamino)piperidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-(Dimethylamino)piperidine dihydrochloride, a compound of interest in various research and development applications. Due to the limited availability of public spectroscopic data for the dihydrochloride salt, this document presents experimental data for the free base, 4-(Dimethylamino)piperidine, and provides theoretically predicted data for its dihydrochloride form. This approach allows for a comprehensive understanding of the compound's structural features through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-(Dimethylamino)piperidine and its predicted data for the dihydrochloride salt.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | 4-(Dimethylamino)piperidine (Free Base) Chemical Shift (δ, ppm) | This compound (Predicted) Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (Piperidine NH) | ~1.5 - 2.0 (broad) | ~9.0 - 11.0 (very broad) | Broad Singlet | 1H |

| H-2, H-6 (axial) | ~2.9 - 3.1 | ~3.2 - 3.5 | Multiplet | 2H |

| H-2, H-6 (equatorial) | ~2.4 - 2.6 | ~2.7 - 3.0 | Multiplet | 2H |

| H-3, H-5 (axial) | ~1.2 - 1.4 | ~1.5 - 1.8 | Multiplet | 2H |

| H-3, H-5 (equatorial) | ~1.7 - 1.9 | ~2.0 - 2.3 | Multiplet | 2H |

| H-4 | ~2.2 - 2.4 | ~2.8 - 3.1 | Multiplet | 1H |

| N(CH₃)₂ | ~2.2 | ~2.8 - 3.0 | Singlet | 6H |

| N⁺H (Dimethylamino) | N/A | ~10.0 - 12.0 (very broad) | Broad Singlet | 1H |

Note: Predicted shifts for the dihydrochloride are based on the expected deshielding effects of protonation. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | 4-(Dimethylamino)piperidine (Free Base) Chemical Shift (δ, ppm) | This compound (Predicted) Chemical Shift (δ, ppm) |

| C-2, C-6 | ~48 | ~45 - 50 |

| C-3, C-5 | ~30 | ~25 - 30 |

| C-4 | ~60 | ~55 - 60 |

| N(CH₃)₂ | ~42 | ~40 - 45 |

Note: Predicted shifts for the dihydrochloride are based on expected electronic effects of protonation. Actual values may vary.

Table 3: IR Spectroscopic Data

| Assignment | 4-(Dimethylamino)piperidine (Free Base) Wavenumber (cm⁻¹) | This compound (Predicted) Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | ~3300 - 3400 | N/A (as N⁺-H) | Medium, Broad |

| N⁺-H Stretch | N/A | ~2400 - 2700 | Strong, Very Broad |

| C-H Stretch (Aliphatic) | ~2800 - 3000 | ~2800 - 3000 | Strong |

| N-H Bend | ~1590 - 1650 | N/A | Medium |

| C-H Bend | ~1440 - 1480 | ~1440 - 1480 | Medium |

| C-N Stretch | ~1000 - 1250 | ~1000 - 1250 | Medium to Strong |

Note: Predicted wavenumbers for the dihydrochloride are based on the characteristic absorptions of amine hydrochlorides.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra, applicable to compounds such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of 400 MHz or higher.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the sample (this compound).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For amine hydrochlorides, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are commonly used. D₂O is often preferred for observing exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for other solvents, though referencing to the residual solvent peak is also common.

-

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Temperature : 298 K.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

-

Temperature : 298 K.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

2.2. Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Solid Sample) :

-

KBr Pellet Method :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR) Method :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

-

Data Acquisition :

-

Spectral Range : 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Background : A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing :

-

Perform a Fourier transform of the interferogram.

-

If necessary, perform baseline correction and ATR correction (if applicable).

-

Identify and label the significant absorption peaks.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the compound of interest.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Structure of this compound.

An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride

CAS Number: 4876-59-9

This technical guide provides a comprehensive overview of 4-(Dimethylamino)piperidine dihydrochloride, a versatile chemical intermediate with applications in various fields of research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, biological relevance, and safety protocols.

Physicochemical Properties

This compound is a white to off-white solid compound.[1] It is soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4876-59-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | [2][4] |

| Molecular Weight | 199.14 g/mol (or 201.14 g/mol ) | [1][2][3][4] |

| Appearance | White to off-white or yellow solid | [1][4] |

| Melting Point | 288-290 °C | [4] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

| InChI Key | XCJNSBCFLUPJAP-UHFFFAOYSA-N | [3] |

| SMILES | CN(C1CCNCC1)C.[H]Cl.[H]Cl | [3] |

Synthesis

A common laboratory-scale synthesis of this compound involves the deprotection of a Boc-protected precursor, N-Boc-4-dimethylaminopiperidine. The process utilizes a strong acid, such as hydrochloric acid in dioxane, to remove the tert-butyloxycarbonyl (Boc) protecting group.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from N-Boc-4-dimethylaminopiperidine[4]

-

Dissolution: Dissolve 10.0 g (0.044 mol) of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate in 60 mL of dichloromethane.

-

Cooling: Cool the solution in an ice bath.

-

Acid Addition: Slowly add 34.5 mL (0.138 mol) of a 4 mol/L solution of HCl in dioxane dropwise to the cooled solution while maintaining stirring.

-

Reaction: Continue stirring the reaction mixture under ice bath conditions for 8 hours.

-

Precipitation: Observe the formation of a large amount of white solid precipitate upon completion of the reaction.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the collected solid with a small amount of cold dichloromethane to remove any residual HCl.

-

Product: The final product is 6.4 g of 4-dimethylaminopiperidine dihydrochloride, yielding 85.3%.[4]

Biological Activity and Applications

4-(Dimethylamino)piperidine and its derivatives are recognized for their potential in various areas of drug discovery and neuroscience research. The core piperidine structure is a key feature in many biologically active compounds.

Caption: Key application areas for this compound.

Antifungal Activity

Inspired by known antifungals like amorolfine, which contains a piperidine ring, novel 4-aminopiperidines have been synthesized and evaluated for their biological activity.[5] These compounds have demonstrated remarkable antifungal properties, targeting the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[5]

Caption: Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.

Neuromodulatory Effects

4-(Dimethylamino)piperidine possesses molecular features associated with the polyamine modulation of N-methyl-D-aspartate (NMDA) receptors.[6] This has led to its use in studies investigating mechanisms to reduce the effects of alcohol dependence.[6] Furthermore, other piperidine derivatives have been shown to block neuromuscular transmission by acting postsynaptically and reducing the sensitivity of the end-plate membrane to acetylcholine.[7]

Safety and Handling

This compound is classified as an irritant.[4] Proper safety precautions must be taken when handling this compound.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Health Hazards | GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[4][8][9][10]

First Aid Measures[8][10]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Take the victim immediately to a hospital.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Continue rinsing eyes during transport to the hospital.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a valuable building block in synthetic chemistry and a compound of interest for drug discovery, particularly in the development of novel antifungal agents and for research in neuropharmacology. Its synthesis is straightforward, and its biological activities warrant further investigation. Strict adherence to safety protocols is essential when working with this chemical.

References

- 1. This compound | CAS 4876-59-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]

- 2. Cas 4876 59 9 Manufacture and Cas 4876 59 9 Supplier in China [volsenchem.com]

- 3. 4876-59-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. 4-(dimethylammonio)piperidinium dichloride | 4876-59-9 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 7. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gustavus.edu [gustavus.edu]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Dimethylamino)piperidine dihydrochloride, a versatile piperidine derivative. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on its role as a synthetic building block and its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Chemical Identity and Synonyms

This compound is the hydrochloride salt of the parent compound N,N-Dimethylpiperidin-4-amine. The presence of the dihydrochloride salt form indicates that both the exocyclic dimethylamino group and the endocyclic piperidine nitrogen are protonated. This compound is primarily used in organic synthesis as a precursor for more complex molecules.

A comprehensive list of synonyms and identifiers for both the dihydrochloride salt and its parent amine are provided in the table below for clear identification and cross-referencing in literature and chemical databases.

| Identifier Type | This compound | N,N-Dimethylpiperidin-4-amine (Parent Compound) |

| IUPAC Name | N,N-dimethylpiperidin-4-aminium dichloride | N,N-dimethylpiperidin-4-amine |

| CAS Number | 4876-59-9[1][2] | 50533-97-6[3][4] |

| Molecular Formula | C₇H₁₈Cl₂N₂ | C₇H₁₆N₂[3][4] |

| Molecular Weight | 201.14 g/mol | 128.22 g/mol [3][4] |

| PubChem CID | 22591440 | 417391[5] |

| Synonyms | 4-Dimethylaminopiperidine dihydrochloride, N,N-Dimethyl-4-piperidinamine dihydrochloride | 4-(Dimethylamino)piperidine, N,N-Dimethyl-4-piperidinamine, Dimethyl-piperidin-4-yl-amine |

Physicochemical Properties

The physicochemical properties of 4-(Dimethylamino)piperidine and its dihydrochloride salt are crucial for their application in synthesis and biological assays. While specific experimental data for the dihydrochloride salt is limited, the properties of the parent amine provide a foundational understanding.

| Property | Value (N,N-Dimethylpiperidin-4-amine) |

| Physical Form | Colorless to pale yellow liquid or solid |

| Boiling Point | 187 °C[6] |

| Density | Approximately 0.91 g/cm³[6] |

| pKa (Predicted) | 10.10 ± 0.10[6] |

| Solubility | Good solubility in water, ethanol, and ether[6] |

Experimental Protocols

Synthesis of N,N-Dimethylpiperidin-4-amine

A common method for the synthesis of the parent amine, N,N-Dimethylpiperidin-4-amine, is through the reductive amination of a protected piperidone derivative. The following protocol is adapted from established synthetic routes.[7][8]

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) at room temperature.

-

Stir the reaction mixture for 4 days.

-

Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.

-

Dissolve the resulting residue in H₂O (30 mL).

-

Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer in vacuo to yield N,N-Dimethylpiperidin-4-amine.

To obtain this compound, the resulting amine can be treated with a stoichiometric amount of hydrochloric acid in a suitable solvent like isopropanol or ether, followed by precipitation and collection of the salt.

Use as a Synthetic Intermediate

N,N-Dimethylpiperidin-4-amine serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.

Example Application in Synthesis:

In the synthesis of novel quinolinyl pyrimidines targeting Type II NADH-Dehydrogenase, N,N-dimethylpiperidin-4-amine was used as a nucleophile to displace a leaving group on the pyrimidine ring, forming a new carbon-nitrogen bond. This reaction highlights its utility in constructing complex heterocyclic systems with potential antibacterial activity.[9]

Figure 1: A simplified workflow illustrating the synthesis of N,N-Dimethylpiperidin-4-amine and its subsequent use as a synthetic intermediate.

Biological Activity and Signaling Pathways

The 4-aminopiperidine scaffold is a key pharmacophore in a variety of biologically active compounds. Derivatives of 4-(Dimethylamino)piperidine have been investigated for their potential as analgesics, antipsychotics, and antiviral agents.

A significant area of interest is the compound's association with the N-methyl-D-aspartate (NMDA) receptor .[7][8] It is suggested that N,N-Dimethylpiperidin-4-amine possesses molecular features that allow for the polyamine modulation of NMDA receptors. This interaction is being explored as a potential mechanism for therapeutic intervention in conditions such as alcohol dependence.[7][8]

The proposed mechanism involves the compound acting as a modulator at the polyamine binding site on the NMDA receptor, thereby influencing ion channel activity. This modulation can either potentiate or inhibit receptor function, depending on the specific context and the presence of other co-agonists.

Figure 2: A conceptual diagram illustrating the proposed modulation of the NMDA receptor by 4-(Dimethylamino)piperidine.

Conclusion

This compound and its parent amine are valuable compounds for researchers in medicinal chemistry and drug development. Their utility as synthetic intermediates for creating complex, biologically active molecules is well-documented. Furthermore, the emerging evidence of their interaction with the NMDA receptor opens up new avenues for the investigation of their therapeutic potential in neurological and psychiatric disorders. This guide provides a foundational resource for professionals working with this versatile chemical entity.

References

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. peptideweb.com [peptideweb.com]

- 7. Cas 50533-97-6,N,N-Dimethylpiperidin-4-amine | lookchem [lookchem.com]

- 8. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 4-(Dimethylamino)piperidine Dihydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)piperidine, a substituted piperidine derivative, is a versatile base catalyst with applications in various organic transformations. Its utility stems from the basic nitrogen atom within the piperidine ring, which can effectively catalyze a range of reactions, including condensation and addition reactions. The dihydrochloride salt is a stable, solid form that can be easily handled and stored, from which the active free base can be generated in situ. This document provides detailed application notes and protocols for the use of 4-(dimethylamino)piperidine dihydrochloride as a catalyst in organic synthesis, with a focus on its role in facilitating the synthesis of complex heterocyclic scaffolds relevant to drug discovery.

The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The catalytic activity of piperidine and its derivatives is well-established in promoting carbon-carbon bond formation.[1]

Catalytic Applications

4-(Dimethylamino)piperidine is an effective base catalyst for a variety of organic reactions, including:

-

Knoevenagel Condensation: The condensation of aldehydes or ketones with active methylene compounds.[1]

-

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]

-

Multi-component Reactions: One-pot synthesis of complex molecules from three or more starting materials.

The catalytic cycle in these reactions typically involves the deprotonation of a substrate by the basic piperidine nitrogen, or the formation of a reactive iminium ion intermediate with a carbonyl compound.

Data Presentation

The following table summarizes representative quantitative data for a piperidine-catalyzed multi-component synthesis of 3,4-dihydropyrano[c]chromene derivatives. This reaction serves as a model for the potential application of 4-(dimethylamino)piperidine as a catalyst. The reaction involves a Knoevenagel condensation followed by a Michael addition.

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 15 | 95 |

| 3 | 4-Nitrobenzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 25 | 90 |

| 4 | 4-Methoxybenzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 30 | 90 |

| 5 | 2-Chlorobenzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 30 | 88 |

Experimental Protocols

Protocol 1: In Situ Generation of 4-(Dimethylamino)piperidine Free Base

Objective: To generate the active 4-(dimethylamino)piperidine catalyst from its dihydrochloride salt for use in a catalytic reaction.

Materials:

-

This compound

-

A suitable base (e.g., triethylamine, sodium carbonate, or potassium carbonate)

-

Anhydrous reaction solvent (e.g., ethanol, dichloromethane, or toluene)

-

Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

-

Add the desired anhydrous solvent (e.g., 5-10 mL per mmol of the dihydrochloride salt).

-

Add a suitable base (2.0-2.2 eq) to the suspension.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete neutralization.

-

The resulting solution/suspension containing the 4-(dimethylamino)piperidine free base is now ready for the addition of the reaction substrates.

Logical Relationship for In Situ Free Base Generation

Caption: In situ generation of the active catalyst.

Protocol 2: One-Pot Synthesis of 2-Amino-4-phenyl-4H-pyrano[3,2-c]chromene-3-carbonitrile

Objective: To synthesize a dihydropyrano[c]chromene derivative via a one-pot, three-component reaction using 4-(dimethylamino)piperidine as a catalyst. This protocol is adapted from a known procedure using piperidine.

Materials:

-

Benzaldehyde

-

Malononitrile

-

4-Hydroxycoumarin

-

4-(Dimethylamino)piperidine (generated in situ from the dihydrochloride salt as per Protocol 1, or used directly as the free base)

-

Ethanol

-

Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) in ethanol (10 mL).

-

Add 4-(dimethylamino)piperidine (0.1 mmol, 10 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 15-30 minutes), a precipitate will form.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol.

-

Dry the product under vacuum to obtain the pure 2-amino-4-phenyl-4H-pyrano[3,2-c]chromene-3-carbonitrile.

Experimental Workflow for Chromene Synthesis

Caption: Workflow for chromene synthesis.

Signaling Pathways and Catalytic Mechanism

The synthesis of dihydropyrano[c]chromenes catalyzed by a basic piperidine derivative proceeds through a domino Knoevenagel condensation and Michael addition sequence.

-

Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile), catalyzed by 4-(dimethylamino)piperidine, to form a benzylidenemalononitrile intermediate.

-

Michael Addition: This is followed by a Michael addition of the enolate of 4-hydroxycoumarin to the electron-deficient alkene of the benzylidenemalononitrile.

-

Cyclization: The intermediate then undergoes an intramolecular cyclization to form the final dihydropyrano[c]chromene product.

Catalytic Pathway for Chromene Synthesis

Caption: Catalytic pathway of chromene synthesis.

References

Application Notes and Protocols for 4-(Dimethylamino)piperidine Dihydrochloride in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scholarly literature and experimental data specifically detailing the use of 4-(Dimethylamino)piperidine dihydrochloride as a catalyst in acylation reactions are limited. The following application notes and protocols are therefore based on the well-established catalytic activity of its structural analog, 4-(Dimethylamino)pyridine (DMAP) and its hydrochloride salt (DMAP·HCl). While the general principles of catalysis are expected to be similar, reaction kinetics, yields, and optimal conditions may vary. It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for your specific application.

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the introduction of acyl groups into molecules, thereby modifying their chemical and biological properties. This process is central to the synthesis of esters and amides, functional groups prevalent in pharmaceuticals, agrochemicals, and materials science. While acylation can proceed uncatalyzed, the use of a catalyst is often necessary to achieve high yields and reaction rates, especially with sterically hindered or less reactive substrates.

4-(Dimethylamino)piperidine, as a saturated analog of the highly efficient acylation catalyst 4-(Dimethylamino)pyridine (DMAP), is a strong base and a potential nucleophilic catalyst. Its dihydrochloride salt can be considered a stable, solid form of the catalyst, which may offer advantages in handling and storage. The catalytic mechanism is presumed to follow a similar pathway to DMAP, involving the formation of a highly reactive N-acylpiperidinium intermediate.

Catalytic Mechanism of Acylation (Based on DMAP)

The catalytic cycle of DMAP in acylation reactions is well-understood and provides a model for the presumed activity of 4-(Dimethylamino)piperidine. The process can be summarized in the following steps:

-

Activation of the Acylating Agent: The nucleophilic nitrogen of the 4-(dialkylamino)pyridine or piperidine catalyst attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). This forms a highly reactive N-acylpyridinium or N-acylpiperidinium salt intermediate.[1][2][3]

-

Nucleophilic Attack by the Substrate: The substrate (e.g., an alcohol or amine) then attacks the carbonyl carbon of the activated intermediate. This step is more facile than the direct reaction with the original acylating agent.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the acylated product (ester or amide) and the protonated catalyst. An auxiliary base, if present, deprotonates the catalyst, regenerating it for the next catalytic cycle.[1]

The use of the hydrochloride salt, such as DMAP·HCl, has been shown to be effective, particularly under base-free conditions, and offers the advantage of being a recyclable catalyst.[4] The mechanism involves the direct reaction of the salt with the acylating agent to form the N-acylpyridinium intermediate.[4]

Caption: Proposed catalytic cycle for acylation mediated by 4-(Dimethylamino)piperidine.

Quantitative Data Summary (Based on DMAP and DMAP·HCl Analogs)

The following tables summarize reaction conditions and yields for acylation reactions catalyzed by DMAP and DMAP·HCl, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Acylation of Alcohols with Acetic Anhydride using DMAP Catalyst

| Substrate | Catalyst Loading (mol%) | Auxiliary Base | Solvent | Time (h) | Yield (%) |

| Cyclohexanol | 10 | Triethylamine | Dichloromethane | 0.5 | >95 |

| 1-Phenylethanol | 5 | Triethylamine | Dichloromethane | 1 | >95 |

| tert-Butanol | 10 | Triethylamine | Dichloromethane | 24 | ~90 |

Data extrapolated from studies on DMAP-catalyzed acylations.

Table 2: Acylation of Various Substrates with DMAP·HCl Catalyst (Base-Free)

| Substrate | Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1-Phenylethanol | Acetic Anhydride | 10 | 60 | 2 | 98 |

| 4-Nitroaniline | Acetic Anhydride | 10 | 80 | 3 | 95 |

| Phenol | Benzoyl Chloride | 10 | 100 | 4 | 92 |

Data derived from studies on the recyclable catalyst DMAP·HCl.[4]

Experimental Protocols

The following are generalized protocols for acylation reactions. Note: These are adapted from procedures using DMAP and should be optimized for this compound.

Protocol 1: General Procedure for the Acylation of an Alcohol using an Acid Anhydride

This protocol describes a typical acylation of a primary or secondary alcohol using an acid anhydride with this compound as the catalyst and an auxiliary base.

Materials:

-

Alcohol substrate

-

Acid anhydride (e.g., acetic anhydride, propionic anhydride)

-

This compound

-

Auxiliary base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the alcohol (1.0 eq) in the anhydrous solvent, add the auxiliary base (1.5 eq).

-